molecular formula C14H9Cl3O2 B1454279 3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160259-92-6

3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1454279
CAS No.: 1160259-92-6
M. Wt: 315.6 g/mol
InChI Key: CPLMHKOJMQLVOM-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is a benzoyl chloride derivative substituted with a 3,4-dichlorobenzyl ether group. Its structure combines a reactive acyl chloride moiety with a dichlorinated aromatic system, making it valuable in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. The dichlorobenzyl group enhances electron-withdrawing effects, increasing the electrophilicity of the acyl chloride, while the ether linkage provides steric bulk .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLMHKOJMQLVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification Step

  • Reactants: 4-hydroxybenzoyl chloride and 3,4-dichlorobenzyl chloride.
  • Base: Pyridine or triethylamine is used to neutralize HCl and promote the nucleophilic substitution.
  • Solvent: Anhydrous dichloromethane or similar aprotic solvents.
  • Conditions: Reaction temperature is controlled between 0–5°C to suppress side reactions.
  • Mechanism: The phenolic oxygen of 4-hydroxybenzoyl chloride attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, displacing chloride and forming the ether linkage.

Acyl Chloride Formation (If Starting from Acid)

  • Reagents: Thionyl chloride (SOCl₂) or phosgene.
  • Conditions: Anhydrous environment, often reflux in an inert atmosphere (N₂ or Ar).
  • Purpose: Converts the carboxylic acid group into the more reactive acyl chloride, essential for further synthetic applications.

Preparation of 3,4-Dichlorobenzyl Chloride Intermediate

A key precursor, 3,4-dichlorobenzyl chloride, is prepared by controlled chlorination of 3,4-dichlorotoluene:

  • Catalysts: Dibenzoyl peroxide and triethanolamine.
  • Chlorination Process: Two-stage chlorination with temperature control to minimize by-products.
  • Temperature: Initial chlorination at 80–100°C, followed by cooling below room temperature for the second stage.
  • Chlorine Flow Rate: Maintained at 300–400 ml/min initially, then reduced to 75–100 ml/min.
  • Purification: Vacuum distillation at 170–180°C under reduced pressure (-0.095 MPa).
  • Yield & Purity: Yields around 90–92% with purity >99.4%.

This method ensures high purity and yield of 3,4-dichlorobenzyl chloride, critical for the subsequent ether formation step.

Reaction Conditions and Critical Parameters

Parameter Details Notes
Solvent Anhydrous dichloromethane, THF, DMF Aprotic solvents prevent hydrolysis
Base Pyridine, triethylamine Neutralizes HCl, facilitates substitution
Temperature (Etherification) 0–5°C Controls side reactions and improves selectivity
Chlorination Temperature 80–100°C (stage 1), <25°C (stage 2) Controls chlorination rate and by-product formation
Chlorine Flow Rate 300–400 ml/min (stage 1), 75–100 ml/min (stage 2) Ensures controlled chlorination
Purification Method Vacuum distillation (170–180°C, -0.095 MPa) Removes impurities, isolates pure benzyl chloride

Analytical Characterization Supporting Preparation

  • ¹H NMR: Aromatic protons appear between δ 7.2–8.1 ppm; methylene protons of the –O–CH₂– group singlet at δ 4.8–5.2 ppm.
  • FT-IR: Strong acyl chloride C=O stretch at ~1770 cm⁻¹; ether C–O–C stretch at ~1250 cm⁻¹; C–Cl stretches at 550–750 cm⁻¹.
  • LC-MS: Molecular ion peak [M+H]⁺ at m/z ~335.97 consistent with C₁₄H₈Cl₃O₂.

These spectroscopic signatures confirm the successful synthesis and purity of the target compound.

Research Findings and Optimization

  • Catalyst Selection: AlCl₃ provides higher yields (75–85%) in non-polar solvents but may cause overchlorination; FeCl₃ offers better selectivity (60–70%) in dichloromethane.
  • Hydrolysis Prevention: Use of anhydrous solvents, molecular sieves, and low-temperature nucleophile addition minimizes hydrolysis of the acyl chloride.
  • Reaction Monitoring: TLC, in-situ IR, and GC-MS are effective for tracking reaction progress and purity.

Summary Table of Preparation Steps

Step Reactants/Conditions Outcome Yield (%) Purity (%)
1. Chlorination of 3,4-dichlorotoluene 3,4-dichlorotoluene, Cl₂, dibenzoyl peroxide, triethanolamine, 80–100°C (stage 1), <25°C (stage 2) 3,4-dichlorobenzyl chloride 90–92 >99.4
2. Ether Formation 4-hydroxybenzoyl chloride, 3,4-dichlorobenzyl chloride, pyridine, DCM, 0–5°C This compound intermediate 75–85* >98*
3. Acyl Chloride Formation Thionyl chloride or phosgene, anhydrous conditions Final this compound >90* >98*

*Yields and purities vary depending on exact reaction conditions and scale.

Scientific Research Applications

Synthesis Overview

The synthesis of 3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate benzoyl derivative and dichlorobenzyl alcohol.
  • Reagents : Common reagents include thionyl chloride or oxalyl chloride to facilitate the formation of the acyl chloride.
  • Reaction Conditions : The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.

Organic Synthesis

The compound is widely utilized in organic synthesis for the preparation of various derivatives. Its ability to react with nucleophiles allows for the formation of diverse chemical entities, including:

  • Amides
  • Esters
  • Aldehydes and Ketones

These derivatives have further applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the development of potential therapeutic agents. Its structural characteristics suggest potential biological activities:

  • Antimicrobial Activity : Halogenated compounds often exhibit enhanced antimicrobial properties due to their interaction with microbial cell membranes.
  • Anticancer Properties : Related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential efficacy against tumors.

Proteomics Research

The compound plays a crucial role in proteomics by acting as a derivatizing agent for proteins. Its reactive acyl chloride group can modify amino acid residues, facilitating:

  • Protein Identification : Enhancing detection sensitivity in mass spectrometry.
  • Functional Analysis : Allowing detailed studies of protein interactions and modifications.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial ActivitySimilar halogenated compounds showed significant antimicrobial properties.
Anticancer PropertiesStructural analogs demonstrated cytotoxic effects against MCF-7 cells.
Proteomics Applications Effective in modifying proteins for detailed mapping and analysis.

Detailed Insights from Case Studies

Comparison with Similar Compounds

3,4-Dihydroxybenzoyl Chloride

  • Formula : C₇H₅ClO₃
  • Molecular Weight : 172.56 g/mol
  • Key Differences: Substituted with hydroxyl groups at the 3,4-positions instead of a dichlorobenzyl ether. Lower molecular weight and higher polarity compared to the target compound, resulting in better solubility in polar solvents .

3,4-Dimethoxybenzoyl Chloride

  • Formula : C₉H₉ClO₃
  • Molecular Weight : 200.62 g/mol
  • Key Differences :
    • Methoxy groups at 3,4-positions are electron-donating, reducing the electrophilicity of the acyl chloride.
    • Less reactive toward nucleophiles compared to the target compound.
    • Higher thermal stability due to the absence of hydrolytically sensitive chlorine atoms .

5-Bromo-2-[(3,4-Dichlorobenzyl)oxy]benzoyl Chloride

  • Formula : C₁₄H₈BrCl₃O₂ (estimated)
  • Molecular Weight : ~394.25 g/mol
  • Increased molecular weight and steric bulk compared to the target compound, which may influence reaction kinetics in synthesis .

2,3'-Oxy-di-benzoyl Chloride

  • Formula : C₁₄H₈Cl₂O₃
  • Molecular Weight : 295.12 g/mol
  • Key Differences: Contains two benzoyl chloride groups linked by an ether bond, enabling dual reactivity. Higher reactivity in polymerization or step-growth reactions compared to mono-acyl chlorides like the target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₃O₂ 315.5 (estimated) 3,4-Dichlorobenzyloxy, acyl Cl High electrophilicity, moisture-sensitive
3,4-Dihydroxybenzoyl chloride C₇H₅ClO₃ 172.56 3,4-Dihydroxy, acyl Cl Moderate reactivity, H-bonding
3,4-Dimethoxybenzoyl chloride C₉H₉ClO₃ 200.62 3,4-Dimethoxy, acyl Cl Lower electrophilicity, stable
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride C₁₄H₈BrCl₃O₂ ~394.25 Br, 3,4-dichlorobenzyloxy, acyl Cl Bromine-enabled cross-coupling
2,3'-Oxy-di-benzoyl chloride C₁₄H₈Cl₂O₃ 295.12 Dual acyl Cl, ether linkage Dual reactivity for polymer synthesis

Biological Activity

3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure allows it to interact with various biological targets, influencing cellular mechanisms and exhibiting pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12Cl2O2\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{O}_2

This structure features a benzoyl moiety linked to a dichlorobenzyl group via an ether linkage, which is significant for its biological activity.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoyl derivatives, including those similar to this compound. For instance:

  • Inhibition Studies : Compounds structurally related to this compound have shown effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) reported for related compounds range from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (S. aureus)MIC (E. coli)
3a1 µg/mL0.5 µg/mL
9d>256 µg/mL8 µg/mL
9m0.5 µg/mL1 µg/mL

These findings suggest that modifications in the benzoyl fragment can significantly enhance antimicrobial potency.

Anticancer Activity

The anticancer properties of compounds related to this compound have also been investigated. In vitro studies indicate that certain derivatives exhibit selective cytotoxicity against cancer cell lines:

  • Cell Line Studies : Compounds analogous to this chlorinated benzoyl derivative have demonstrated IC50 values ranging from submicromolar to micromolar concentrations across various cancer cell lines . For instance:
CompoundCell LineIC50 (µM)
Compound AMDA-MB-468 (Breast Cancer)0.1
Compound BSK-MEL-5 (Melanoma)0.15
Compound CT-47D (Breast Cancer)0.2

Case Studies

  • Study on AChE Inhibition : A study conducted on benzyl analogs demonstrated that modifications in the benzoyl moiety led to enhanced AChE inhibition, with some compounds achieving IC50 values as low as 0.056 µM . This suggests that structural optimization can yield potent inhibitors relevant for neurodegenerative diseases.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of various substituted benzoyl derivatives against resistant strains of bacteria. The results indicated that certain substitutions significantly improved efficacy, hinting at the potential application of these compounds in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the common synthetic routes for 3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride, and what factors influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of 3,4-dichlorobenzyl chloride via chlorination of 3,4-dichlorotoluene using sulfuryl chloride and benzoyl peroxide (60% yield) .
  • Step 2 : Etherification of 3-hydroxybenzoyl chloride with 3,4-dichlorobenzyl chloride under alkaline conditions.
  • Key Factors : Reaction temperature, stoichiometry of chlorinating agents (e.g., PCl₅ or SOCl₂), and purification methods (e.g., fractional distillation). Single-factor optimization studies for analogous compounds show yields up to 63% when optimizing chlorination and hydrolysis steps .

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR to confirm the presence of aromatic protons and the benzyloxy group. For example, in 3,5-dichlorobenzoyl chloride, 1H^1H-NMR peaks at δ 7.8–8.2 ppm correspond to aromatic protons . IR spectroscopy identifies the C=O stretch (~1760 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 209.46 for 3,5-dichlorobenzoyl chloride) validate molecular weight .

Q. What purification techniques are recommended for this compound?

  • Methodological Answer :
  • Fractional Distillation : Effective for separating acyl chlorides from byproducts (e.g., POCl₃ or SO₂) due to differences in boiling points .
  • Recrystallization : Use non-polar solvents (e.g., hexane) to isolate crystalline products. Purity >99% is achievable, as demonstrated for 3,5-dichlorobenzoyl chloride .

Advanced Research Questions

Q. How can conflicting spectroscopic data between theoretical predictions and experimental results be resolved?

  • Methodological Answer :
  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-calculated values. Discrepancies may arise from solvent effects or conformational dynamics.
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions. For example, HMBC correlations can confirm the connectivity between the benzyloxy and benzoyl groups .

Q. What strategies optimize the stability of this compound under storage?

  • Methodological Answer :
  • Moisture Control : Store under inert atmosphere (argon) with molecular sieves, as hydrolysis by hot water degrades acyl chlorides to carboxylic acids .
  • Temperature : Maintain storage at –20°C to slow decomposition. Thermal gravimetric analysis (TGA) for similar compounds shows stability up to 30°C .

Q. How do reaction conditions influence regioselectivity during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation. For example, AlCl₃ promotes electrophilic substitution at the meta position in benzoyl chloride derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance chlorination efficiency, while ethers (e.g., THF) may favor etherification .

Key Methodological Insights

  • Contradiction Analysis : Conflicting chlorination yields (e.g., 60% vs. 63%) may arise from differences in starting material purity or reaction scale. Replicate single-factor experiments with controlled variables .
  • Advanced Characterization : Pair X-ray crystallography with DFT to resolve ambiguous structural assignments, especially for regioisomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
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3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride

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